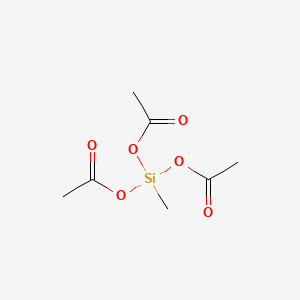
Methoxycarbonyl isothiocyanate
Vue d'ensemble
Description
Methoxycarbonyl isothiocyanate is a chemical compound with the molecular formula C3H3NO2S . It is also known by its CAS number 35266-49-0 .
Synthesis Analysis
The synthesis of isothiocyanates, including methoxycarbonyl isothiocyanate, has been a subject of research. A common method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This process is considered a more sustainable approach to isothiocyanate synthesis .Molecular Structure Analysis
The molecular structure of methoxycarbonyl isothiocyanate consists of a methoxy carbonyl group (O=C-O-CH3) and an isothiocyanate group (N=C=S). The exact distances between the atoms and the linearity of the N-C-S bond can be determined through methods such as microwave spectral analysis .Chemical Reactions Analysis
Isothiocyanates, including methoxycarbonyl isothiocyanate, are known for their unique chemical reactivity. They serve as valuable platforms for versatile transformations in synthetic chemistry . The reactions of isothiocyanates are typically categorized into three types based on the starting materials and functional groups: type A (derived from primary amines), type B (derived from other nitrogen functional groups), and type C (derived from non-nitrogen groups) .Applications De Recherche Scientifique
1. Formation in Pyrolysis and Oligomerization Methoxycarbonyl isothiocyanate (MeONCS) has been identified as a product of pyrolysis of certain compounds and is involved in oligomerization reactions. It forms through the pyrolysis of the silver salt of N-methoxydithiocarbamic acid and FVT of 1-(N-methoxythiocarbamoyl)imidazole and 1-(N-methoxythiocarbamoyl)-1,2,4-triazole. MeONCS undergoes oligomerization to form trithiolanes and tetrathianes (Bech et al., 1999).
2. Synthesis and Structural Characterization Methoxycarbonyl isothiocyanate is used in the synthesis of new polycondensed heterocycles and quinazolinimine derivatives, showcasing its utility in complex organic synthesis. The formation mechanisms involve radical tandem ring closures and cyclic imine derivatives (Calestani et al., 2001).
3. Reactions with Various Compounds The compound reacts with 4-amino-4,5-dihydro-3-(methylthio)-1,2,4-triazin-5-ones to yield substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones, indicating its reactivity with different organic compounds (Coppo & Fawzi, 1997).
4. Rotational Spectroscopy Studies Studies involving ethoxycarbonyl isothiocyanate, a related compound, using rotational spectroscopy have provided insights into its structural conformations, demonstrating the importance of such compounds in physical chemistry research (Xu et al., 2022).
5. Formation of 4-Thiouracil Derivatives Ethoxycarbonyl isothiocyanate, another related compound, forms adducts with enamines leading to the synthesis of 4-thiouracil derivatives. This illustrates its role in the creation of heterocyclic compounds (Lamon, 1968).
6. Reactions with Hydrazine Derivatives Ethoxycarbonyl isothiocyanate's reactions with hydrazine derivatives result in the formation of thiadiazoles and triazoles, indicating its utility in synthesizing diverse heterocyclic structures (Kurzer & Seeker, 1989).
7. Application in Bulk Heterojunction Photovoltaic Devices The compound 1-(3-methoxycarbonyl)propyl-1-phenyl-[6,6]-methanofullerene (PCBM), a derivative of methoxycarbonyl isothiocyanate, has been investigated for improving miscibility with polythiophene donors in bulk heterojunction photovoltaic devices (Popescu et al., 2006).
8. Active-Site-Directed Inhibition Studies Methoxycarbonyl-CoA disulfide, a related compound, has been used as an active-site-directed inhibitor in studies on carnitine acetyltransferase, showing potential in biochemical research (Venkatraghavan & Smith, 1983).
Mécanisme D'action
Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .
Safety and Hazards
Orientations Futures
The future directions in the study of isothiocyanates, including methoxycarbonyl isothiocyanate, involve further exploration of their synthesis methods, biological activities, and potential applications in medicine and other fields . There is a growing interest in non-nitrogen-derived isothiocyanates .
Propriétés
IUPAC Name |
methyl N-(sulfanylidenemethylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S/c1-6-3(5)4-2-7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFAAYMITJMZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956709 | |
| Record name | Methyl carbonisothiocyanatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35266-49-0 | |
| Record name | Carbon(isothiocyanatidic) acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35266-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxycarbonyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035266490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon(isothiocyanatidic) acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl carbonisothiocyanatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOXYCARBONYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ23DF3GED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)



![Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B1584581.png)

